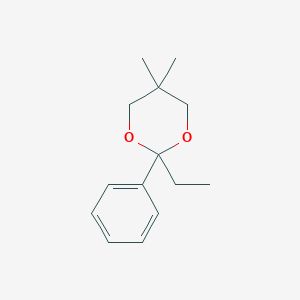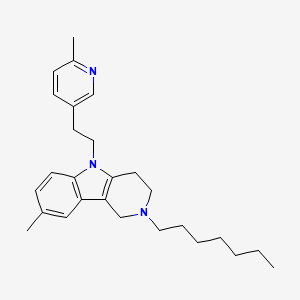
Diethyl (2,2-difluoroethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Oxidation Products: Phosphonic acids are typical products of oxidation reactions.
Reduction Products: Phosphine derivatives are formed upon reduction.
Scientific Research Applications
Diethyl (2,2-difluoroethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Diethyl (2,2,2-trifluoroethyl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
Diethyl (2-bromoethyl)phosphonate: Contains a bromoethyl group instead of difluoroethyl, resulting in different chemical behavior and uses.
Uniqueness: Diethyl (2,2-difluoroethyl)phosphonate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .
Properties
CAS No. |
23466-17-3 |
|---|---|
Molecular Formula |
C6H13F2O3P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,1-difluoroethane |
InChI |
InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3 |
InChI Key |
WMXFVFUDKFMQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


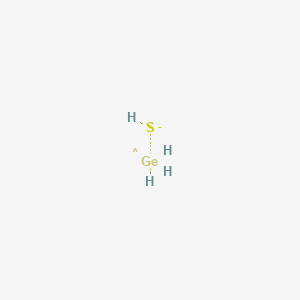
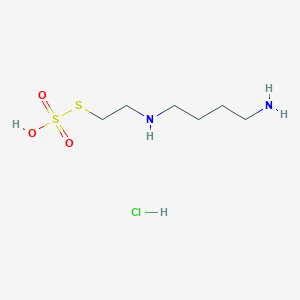
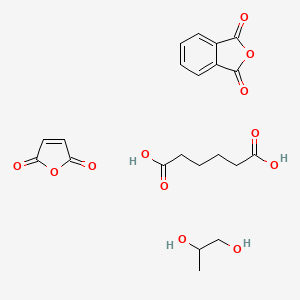
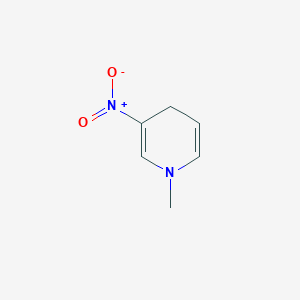

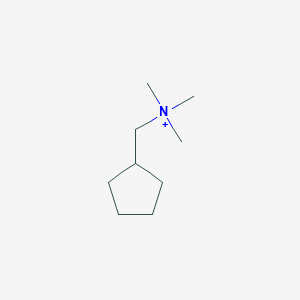
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
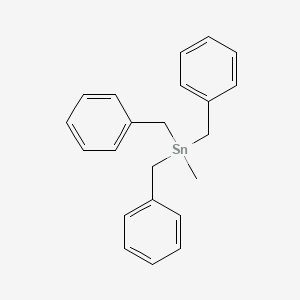

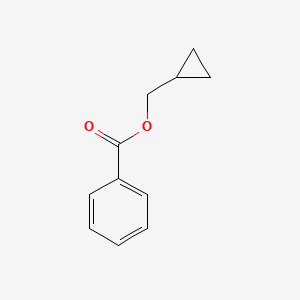
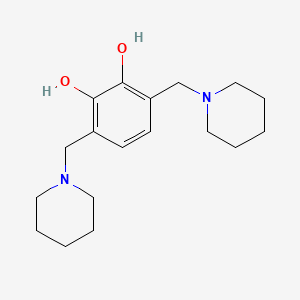
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
